(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol
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Overview
Description
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanol group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of tert-Butyl and Chlorophenyl Groups: The tert-butyl and chlorophenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Attachment of Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the thiazole ring to a more saturated structure.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated or more saturated thiazole derivative.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiazole ring and the functional groups attached to it can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2-(tert-Butyl)-4-phenylthiazol-5-yl)methanol: Lacks the chlorine atom in the phenyl group.
(2-(tert-Butyl)-4-(3-bromophenyl)thiazol-5-yl)methanol: Contains a bromine atom instead of chlorine.
(2-(tert-Butyl)-4-(3-methylphenyl)thiazol-5-yl)methanol: Contains a methyl group instead of chlorine.
Uniqueness
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol is unique due to the presence of the chlorine atom in the phenyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups and the thiazole ring structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16ClNOS |
---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C14H16ClNOS/c1-14(2,3)13-16-12(11(8-17)18-13)9-5-4-6-10(15)7-9/h4-7,17H,8H2,1-3H3 |
InChI Key |
BHUGBVPQUWTCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CO)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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